![molecular formula C15H14N2 B2466005 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine CAS No. 313528-18-6](/img/structure/B2466005.png)
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine is a compound with a molecular weight of 250.3 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A metal-free direct synthesis of imidazo[1,2-a]pyridines has also been reported .Molecular Structure Analysis
The molecular structure of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C16H14N2O/c1-11-6-7-13(9-12(11)2)16-14(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be synthesized from the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . The condensation between 2-aminopyridine, aldehyde, and isonitrile, known as three-component Groebke−Blackburn .Physical And Chemical Properties Analysis
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
- Researchers have discovered novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents . These compounds show promise in treating cancers, particularly KRAS G12C-mutated NCI-H358 cells. Compound I-11, derived from this scaffold, exhibits potent anticancer effects.
- Imidazo[1,5-a]pyridine derivatives, including our compound, have significant potential in materials science. They are luminescent and versatile, making them suitable for optoelectronic devices .
- A specific imidazo[1,2-a]pyridine derivative, 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)imidazo[1,2-a]pyridine (B2), acts as an aggregation-induced emission fluorescence probe. It enables long-term tracing of H2O2 in living cells .
- Imidazo[1,2-a]pyridine derivatives have intriguing chemical structures and diverse biological activities. They find applications in medicines, organometallics, and natural products .
Anticancer Agents
Materials Science and Optoelectronics
Fluorescence Probes for Hydrogen Peroxide (H2O2)
Medicinal Chemistry and Natural Products
Future Directions
Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . Future research could focus on developing more effective compounds for treating diseases like cancer and tuberculosis , among others. The structure–activity relationship enabled by virtual screening allows thorough investigation of the pharmacophore, opening avenues for further improvement and optimization of the chemical series .
properties
IUPAC Name |
2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-6-7-13(9-12(11)2)14-10-17-8-4-3-5-15(17)16-14/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRSPCLHAIEWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine |
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